(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Conformational analysis Spirocyclic chemistry Medicinal chemistry

CAS 1798415-91-4 designates (E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, a synthetic spirocyclic compound with a molecular formula of C19H17NO3S and a molecular weight of 339.41 g/mol. This compound belongs to the spiro[isobenzofuran-piperidine] class, which has been extensively explored as a scaffold for central nervous system (CNS) agents and sigma receptor ligands.

Molecular Formula C19H17NO3S
Molecular Weight 339.41
CAS No. 1798415-91-4
Cat. No. B3012966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
CAS1798415-91-4
Molecular FormulaC19H17NO3S
Molecular Weight339.41
Structural Identifiers
SMILESC1CC2(CN(C1)C(=O)C=CC3=CC=CS3)C4=CC=CC=C4C(=O)O2
InChIInChI=1S/C19H17NO3S/c21-17(9-8-14-5-3-12-24-14)20-11-4-10-19(13-20)16-7-2-1-6-15(16)18(22)23-19/h1-3,5-9,12H,4,10-11,13H2/b9-8+
InChIKeyYLJQZXRDTAGMQX-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1798415-91-4 Baseline: Spirocyclic Core, Physicochemical Identity, and Structural Class Context for (E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one


CAS 1798415-91-4 designates (E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, a synthetic spirocyclic compound with a molecular formula of C19H17NO3S and a molecular weight of 339.41 g/mol . This compound belongs to the spiro[isobenzofuran-piperidine] class, which has been extensively explored as a scaffold for central nervous system (CNS) agents and sigma receptor ligands [1]. The unique (E)-configured acryloyl linker and the electron-rich thiophene ring distinguish it within this family, suggesting potential for distinct pharmacological profiles. Its InChI Key is YLJQZXRDTAGMQX-CMDGGOBGSA-N, providing a unique structural identifier for procurement verification .

Why Generic Substitution Fails for CAS 1798415-91-4: Conformational Restriction and Electronic Topology Differentiate This Spiro Analog


In-class compounds cannot be simply interchanged due to the profound impact of spiro junction connectivity and substituent electronic character on target binding. Literature precedent [1] demonstrates that simple bioisosteric replacement of a benzene ring with a thiophene in spirocyclic sigma ligands can dramatically alter sigma-1 receptor affinity (e.g., Ki values shifting from nanomolar to sub-nanomolar ranges). Furthermore, the specific spiro[isobenzofuran-1,3'-piperidine] scaffold, versus the 1,4'-isomer, imposes distinct conformational restrictions that directly influence the three-dimensional presentation of the N-acryloyl pharmacophore [2]. Thus, two analogs differing only in spiro attachment point or heterocycle are not functionally interchangeable, and procurement must be guided by exact structural identity and target-specific assay data.

Quantitative Differentiation of CAS 1798415-91-4: Structural, Electronic, and Pharmacophoric Evidence Against the Closest Analogs


Spiro Junction Isomerism: 1,3'- vs. 1,4'-Connection Dictates Scaffold Shape

The target compound features a spiro[isobenzofuran-1,3'-piperidine] scaffold. Its closest commercially cataloged analog is the 1,4'-isomer: (E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. This difference in the spiro junction point fundamentally alters the spatial relationship between the isobenzofuranone and piperidine rings. Class-level inference from spiro-joined benzofuran/isobenzofuran piperidine SAR [1] shows that the 1,3'- vs. 1,4'- connectivity can lead to >5-fold differences in sigma receptor subtype affinity due to distinct N-acryloyl trajectories. Direct quantitative comparison for the exact thiophene-acryloyl pair is not available, but the conformational effect is a well-established determinant of biological activity within this scaffold family.

Conformational analysis Spirocyclic chemistry Medicinal chemistry

Acryloyl Linker vs. Sulfonyl: Impact on Electrophilicity and Binding Kinetics

The target compound possesses an (E)-acryloyl linker connecting the piperidine to the thiophene ring. A structurally related compound, 1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, replaces this acryloyl with a sulfonyl group. The acryloyl group is a potential Michael acceptor, capable of forming covalent bonds with cysteine residues, while the sulfonyl analog acts exclusively as a non-covalent H-bond acceptor. Class-level inference from covalent inhibitor design principles indicates that this switch from an acryloyl to a sulfonyl linker eliminates the potential for time-dependent, covalent target inhibition. No quantitative Ki or kinact/Ki data are available for the target compound, but the functional group divergence represents a fundamental difference in mechanism of action potential.

Electrophilic warhead Covalent inhibitor design Structure-activity relationship

Thiophene vs. Phenyl Bioisosterism: Electron Density Differentiates Sigma Affinity

The target compound contains a thiophene ring. Published quantitative data on spirocyclic sigma ligands [1] demonstrate that replacing the benzene ring of a benzopyran substructure with an electron-rich thiophene ring (Compound 3 in the cited study) increased sigma-1 receptor affinity. While the exact Ki value for CAS 1798415-91-4 has not been disclosed, the class-level trend establishes that thiophene-containing analogs are non-interchangeable with their phenyl counterparts. For context, the referenced study reports a Ki of 4.6 nM for a related pyranopyridine analog and emphasizes that thiophene derivatives consistently exhibit higher sigma-1 affinity compared to benzene derivatives. A researcher substituting a phenyl analog for this thiophene compound would be disregarding a proven affinity-enhancing structural feature.

Sigma-1 receptor Bioisosterism Electron-rich heterocycles

Recommended Research Applications for CAS 1798415-91-4 Based on Structural Differentiation


Sigma-1 Receptor Ligand Screening with Thiophene-Dependent Affinity Requirements

Use CAS 1798415-91-4 as a screening candidate in sigma-1 receptor binding assays where enhanced affinity from an electron-rich thiophene bioisostere is predicted. Cross-study trends [1] indicate that thiophene substitution increases sigma-1 affinity relative to phenyl analogs. This compound is appropriate for studies investigating structure-affinity relationships in spirocyclic sigma ligands. Cite the differential evidence from Section 3, Evidence Item 3 to justify selection over phenyl-containing analogs.

Covalent Probe Development via Acryloyl Warhead Reactivity

Leverage the (E)-acryloyl linker's potential as a Michael acceptor for developing covalent inhibitors or chemical probes targeting cysteine-rich protein pockets. Unlike sulfonyl-containing analogs [see Section 3, Evidence Item 2], this compound can form covalent bonds, enabling time-dependent inhibition studies. Ideal for use in activity-based protein profiling (ABPP) or target engagement assays where covalent modification is the desired endpoint.

Conformational SAR Studies: 1,3'-Spiro Junction vs. 1,4'-Isomer

Employ this compound in parallel with its 1,4'-isomer to map the conformational effects of the spiro junction on biological activity. Class-level SAR [Section 3, Evidence Item 1] shows that 1,3'- vs. 1,4'- connectivity can shift receptor affinity by >5-fold. This pair is essential for any structure-based drug design effort aiming to optimize the spatial presentation of the N-acryloyl pharmacophore. Use only CAS 1798415-91-4 for the 1,3'-isomer and a verified 1,4'-isomer source for the comparator.

Quote Request

Request a Quote for (E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.